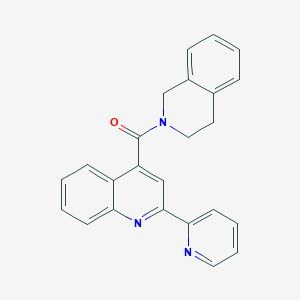

![molecular formula C26H23N3O3S2 B2518278 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476634-54-5](/img/structure/B2518278.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

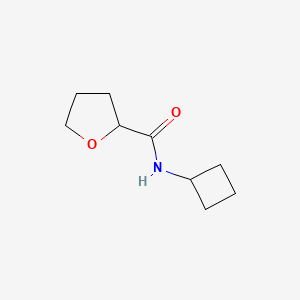

The compound contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a benzamide group, which is often found in various pharmaceuticals .

Molecular Structure Analysis

The benzothiazole and benzamide moieties in the compound suggest that it might have interesting photophysical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the benzothiazole and benzamide moieties .Applications De Recherche Scientifique

Neurological Applications

- N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide and its analogs have shown potential in neurological research, particularly in the study of anticonvulsant activities. This compound, along with its derivatives, has been designed to meet structural requirements essential for anticonvulsant activity, showing promising results in various seizure models and highlighting its potential in the treatment of neurological disorders (Ghogare et al., 2010).

Anticancer Research

- The compound and its derivatives have also been explored in anticancer research. In particular, its role in inhibiting the kynurenine pathway has been studied, providing valuable insights into the pathophysiological role of this pathway in neuronal injury and potentially in cancer biology (Röver et al., 1997). Moreover, it has been used in virtual screening targeting the urokinase receptor, showcasing its potential in breast tumor metastasis research and indicating a promising pathway for the development of novel anticancer agents (Wang et al., 2011).

Pharmacological and Toxicological Studies

- The compound's derivatives have been involved in pharmacological and toxicological studies, revealing insights into their metabolic fate, tissue distribution, and potential as therapeutic agents in various diseases. Studies have shown the potential of these compounds as novel agents in the therapy of atopic allergic diseases due to their potent antiallergic and mucosal protectant properties (Makovec et al., 1992).

Neuroprotective and Antioxidant Research

- The compound has been investigated for its neuroprotective and antioxidant properties, particularly in the context of cerebral ischemia. Its derivatives have shown potential as cerebral ischemia markers, offering new insights into noninvasive methods for demonstrating cerebral ischemia and aiding in the identification of patients who might benefit from more aggressive therapy (Chu et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S2/c1-3-16-29(17-4-2)34(31,32)22-14-12-19(13-15-22)25(30)27-21-9-7-8-20(18-21)26-28-23-10-5-6-11-24(23)33-26/h3-15,18H,1-2,16-17H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSBCHQEPYNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

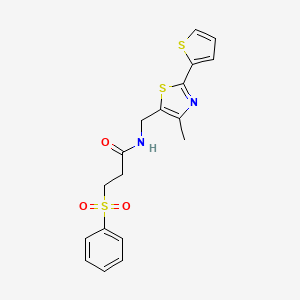

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

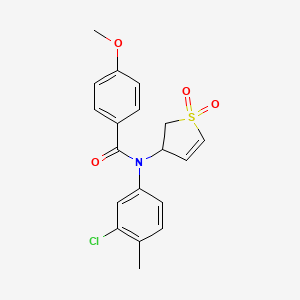

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

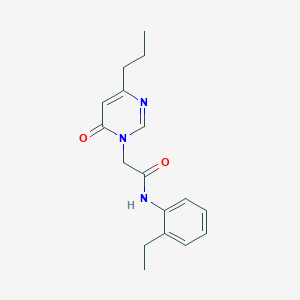

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)